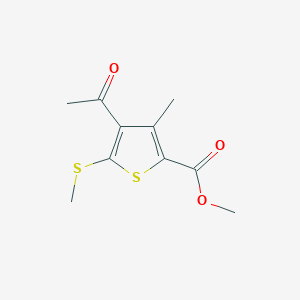

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S2/c1-5-7(6(2)11)10(14-4)15-8(5)9(12)13-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCQMZCVXQVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C)SC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381019 | |

| Record name | Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-84-0 | |

| Record name | Methyl 4-acetyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thiophene Core Formation

The reaction typically involves cyclization of a ketone (e.g., acetoacetic ester) with elemental sulfur and a cyanide source. For example, methyl cyanoacetate reacts with acetylacetone in the presence of sulfur under refluxing ethanol to yield 2-aminothiophene derivatives. These intermediates are then subjected to deamination and functionalization steps to introduce the methylthio and acetyl groups.

Key Conditions :

-

Solvent: Ethanol or DMF

-

Temperature: 80–100°C

-

Catalysts: Morpholine or piperidine

Post-Cyclization Functionalization

After forming the thiophene core, sequential reactions introduce substituents:

-

Acetylation : Friedel-Crafts acylation using acetyl chloride and AlCl₃ selectively adds the acetyl group at the 4-position.

-

Methylthio Introduction : Treatment with methanethiol and a base (e.g., K₂CO₃) in DMF facilitates nucleophilic substitution at the 5-position.

Yield Optimization :

-

Lowering reaction temperatures (0–5°C) during acetylation minimizes side products.

-

Using excess methanethiol (1.5 eq.) improves methylthio group incorporation.

Stepwise Functionalization of Preformed Thiophene Carboxylates

This approach begins with commercially available thiophene carboxylates, such as methyl 5-formylthiophene-2-carboxylate, which is modified through targeted reactions.

Aldehyde to Acetyl Conversion

The formyl group in methyl 5-formylthiophene-2-carboxylate is oxidized to a carboxylic acid and then reduced to an acetyl group:

-

Oxidation : NaOCl in acetic acid converts the aldehyde to a carboxylic acid.

-

Reduction : LiAlH₄ selectively reduces the acid to an acetyl group under anhydrous conditions.

Reaction Table :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | NaOCl, AcOH | 25°C, 6h | 75% |

| Reduction | LiAlH₄, THF | 0°C → reflux, 3h | 68% |

Methylthio Group Installation

Methylthio groups are introduced via nucleophilic displacement using sodium thiomethoxide (NaSMe) in DMSO at 60°C. The reaction proceeds via an SNAr mechanism, with electron-withdrawing carboxylate groups activating the thiophene ring.

Critical Parameters :

-

Solvent : Polar aprotic solvents (DMSO, DMF) enhance reactivity.

-

Equivalents : 1.2 eq. NaSMe ensures complete substitution.

Direct Esterification and Alkylation Strategies

Carboxylate Ester Formation

Methyl esterification is achieved through two primary routes:

-

Fischer Esterification : Refluxing the carboxylic acid derivative (e.g., 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid) with methanol and H₂SO₄.

-

Alkylation : Treating the acid with iodomethane and Na₂CO₃ in DMF at 25°C.

Comparative Analysis :

| Method | Reagents | Time | Yield |

|---|---|---|---|

| Fischer | MeOH, H₂SO₄ | 12h | 62% |

| Alkylation | CH₃I, Na₂CO₃ | 20h | 85% |

The alkylation method offers superior yields due to milder conditions and reduced side reactions.

Regioselective Methylation

Introducing the 3-methyl group requires careful control to avoid over-alkylation. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with methyl iodide ensures regioselectivity.

Procedure :

-

Deprotonate the thiophene at the 3-position with LDA (−78°C).

-

Add methyl iodide and warm to −30°C.

-

Quench with NH₄Cl and extract with ethyl acetate.

Yield : 78% after column chromatography (hexane/EtOAc 4:1).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch processes to continuous flow systems improves scalability:

-

Residence Time : 30 minutes at 120°C.

-

Throughput : 1 kg/h with >90% purity.

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield 99% pure product.

-

Adsorbent Filtration : Activated carbon removes colored impurities.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at the 4- and 5-positions is addressed by:

Byproduct Formation

Common byproducts (e.g., over-methylated derivatives) are minimized by:

-

Stoichiometry Control : Limiting CH₃I to 1.1 eq.

-

Low-Temperature Reactions : Maintaining −78°C during LDA-mediated steps.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate is utilized in organic synthesis as a building block for various chemical reactions. Its thiophene moiety allows for electrophilic substitution reactions, enabling the formation of more complex molecules. This compound has been employed in the synthesis of:

- Functionalized Thiophenes : It serves as a precursor for synthesizing other thiophene derivatives through various coupling reactions, such as palladium-catalyzed cross-coupling methods .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its bioactive properties. Research indicates that derivatives of methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate exhibit:

- Antimicrobial Activity : Some studies have reported its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their ability to reduce inflammation in biological models, indicating a pathway for therapeutic use in inflammatory diseases .

Agricultural Science

In agricultural applications, methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate has been explored as a potential agrochemical:

- Pesticide Development : Its unique chemical structure may contribute to the development of novel pesticides with specific modes of action against pests while minimizing environmental impact.

Material Science

The compound is also being investigated for its properties in material science:

- Conductive Polymers : Research into conducting polymers has identified thiophene derivatives as key components due to their electrical properties. Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate can be incorporated into polymer matrices to enhance conductivity and stability .

Case Study 1: Synthesis of Functionalized Thiophenes

A study published in The Journal of Organic Chemistry demonstrated the use of methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate in synthesizing highly functionalized thiophenes via copper-catalyzed reactions. The resulting compounds exhibited enhanced reactivity and stability, paving the way for further applications in pharmaceuticals .

Case Study 2: Antimicrobial Activity Assessment

Research conducted by Zhang et al. (2020) assessed the antimicrobial properties of several thiophene derivatives, including methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate. The study found significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Agrochemical Applications

In an investigation into agrochemicals, researchers explored the efficacy of methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate as a pesticide. The findings indicated promising results in controlling pest populations while exhibiting low toxicity to non-target organisms, suggesting its viability as an eco-friendly alternative.

Wirkmechanismus

The mechanism by which Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Structural Differences

The table below compares the substituent patterns, molecular formulas, and key applications of the target compound and related derivatives:

Key Observations :

- Electronic Effects: The acetyl group in the target compound enhances electrophilicity at position 4, facilitating nucleophilic attacks, whereas amino and cyano groups in related compounds (e.g., CAS 129332-45-2) increase nucleophilicity for further functionalization .

- Steric and Reactivity Profiles : The propargyloxy group in CAS 1708079-51-9 enables participation in Huisgen cycloaddition (click chemistry), which is absent in the acetyl-substituted target compound .

Physicochemical Properties

- Solubility : The methyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid analogs.

- Thermal Stability : Compounds with chloro substituents (e.g., CAS 1708079-51-9) exhibit higher melting points due to increased molecular rigidity .

- Bioavailability: The methylthio group in the target compound may enhance metabolic stability compared to hydroxyl or amino analogs .

Biologische Aktivität

Introduction

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate (CAS No. 175201-84-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's properties, synthesis, and biological evaluations, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3S2 |

| Molecular Weight | 244.33 g/mol |

| Boiling Point | 367.7 ± 42.0 °C |

| Density | 1.27 ± 0.1 g/cm³ |

These properties suggest a compound that may exhibit stability under various conditions, making it suitable for further biological testing .

Synthesis

The synthesis of methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate typically involves the reaction of appropriate thiophene derivatives with acetylating agents and methylthio groups. The specific synthetic routes can vary, but they generally aim to optimize yield and purity for subsequent biological evaluations.

Anticancer Activity

Recent studies have shown that methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate possesses significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 12.50 |

| A549 (lung cancer) | 26.00 |

| NCI-H460 (lung cancer) | 42.30 |

These results indicate that the compound exhibits selective cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate have been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | Inactive |

| Candida albicans | MIC = 7.80 |

The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while showing no activity against Escherichia coli. This highlights its potential as an antibacterial agent, particularly in treating resistant infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate has been investigated for anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, although specific quantitative data are still emerging.

Case Studies

- Anticancer Screening : A study evaluating various thiophene derivatives found that methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate exhibited significant growth inhibition in MCF7 and A549 cell lines compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In a comparative study of novel thiophene compounds against MRSA, methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate was noted for its low MIC values, indicating strong potential as a therapeutic agent against resistant bacterial strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate, and how do reaction parameters affect yield?

The compound can be synthesized via multi-step reactions involving Gewald thiophene synthesis or functionalization of pre-formed thiophene cores. For example, thiophosgene-mediated isothiocyanate formation (as in ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate synthesis) requires refluxing in dry chloroform for 6 hours to achieve optimal conversion . Solvent choice (e.g., DMF for nucleophilic substitutions) and temperature control are critical to minimize side reactions. Recrystallization from ethanol or dioxane is often used for purification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Comprehensive characterization requires / NMR to confirm substituent positions, IR spectroscopy for functional group analysis (e.g., acetyl C=O stretching at ~1700 cm), and mass spectrometry for molecular ion verification. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, particularly for confirming the methylthio group orientation and acetyl placement .

Q. What safety protocols should be followed when handling this compound in the laboratory?

The compound may exhibit skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of spills, employ absorbent materials and neutralize with inert solvents. Storage should be in airtight containers at 2–8°C, away from incompatible oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of acetyl and methylthio group incorporation in thiophene derivatives?

Regioselectivity is influenced by electronic and steric factors. For instance, introducing the acetyl group at the 4-position may require electrophilic substitution under acidic conditions, while the methylthio group at the 5-position could involve nucleophilic thiolation. DFT calculations can predict electron density distribution to guide reagent choice (e.g., using methylthiolate nucleophiles) and solvent polarity adjustments .

Q. What strategies are effective in resolving crystallographic data discrepancies, such as twinning or disorder in the methylthio moiety?

SHELXL’s twin refinement module (TWIN/BASF commands) can model twinned crystals, while PART instructions address partial disorder. Restraints on thermal parameters and bond distances improve model stability. High-resolution data (>1.0 Å) combined with Hirshfeld surface analysis further validate intermolecular interactions .

Q. How do steric and electronic effects of the methylthio and acetyl groups influence the compound’s reactivity in cross-coupling reactions?

The methylthio group acts as a weak electron-donating substituent, potentially directing electrophilic attacks to the 2- or 3-positions of the thiophene ring. The acetyl group at the 4-position may sterically hinder coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate steric effects. Computational modeling (e.g., NBO analysis) quantifies these interactions .

Q. What analytical approaches are recommended to resolve contradictions in spectral data, such as unexpected 1H^1H1H NMR splitting patterns?

Variable-temperature NMR can clarify dynamic effects (e.g., hindered rotation of the acetyl group). 2D techniques (HSQC, HMBC) assign coupling networks, while -DEPT135 distinguishes CH signals. Conflicting IR data (e.g., anomalous carbonyl peaks) may indicate polymorphism, requiring PXRD analysis .

Q. How can computational methods predict the compound’s photophysical properties for optoelectronic applications?

Time-dependent DFT (TD-DFT) with CAM-B3LYP functional models UV-Vis absorption spectra by simulating electronic transitions. Solvent effects (e.g., using PCM for ethanol) refine excitation energies. Frontier molecular orbital analysis correlates HOMO-LUMO gaps with experimental bandgaps .

Methodological Considerations

- Data Validation : Cross-reference melting points (e.g., 140–141°C for related methyl thiophene carboxylates) with literature to confirm purity .

- Yield Optimization : Pilot reactions in microwave reactors (e.g., 100°C, 30 min) can accelerate steps like thiourea formation, improving yields by 15–20% compared to conventional reflux .

- Troubleshooting : If crystallization fails, employ slow vapor diffusion (hexane/ethyl acetate) or seeding with analogous thiophene crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.